

# Application Notes: Tyrphostin 47 Kinase Assay Protocol

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## Compound of Interest

Compound Name: Tyrphostin 47

Cat. No.: B038317

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## Introduction

**Tyrphostin 47**, also known as AG-213, is a potent, cell-permeable inhibitor of protein tyrosine kinases.[1][2][3][4] It is widely utilized in cell biology and cancer research to investigate the roles of tyrosine kinases in signal transduction pathways.[2][5][6] **Tyrphostin 47** primarily targets the epidermal growth factor receptor (EGFR) kinase, but also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the p210bcr-abl fusion protein.[2] This document provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of **Tyrphostin 47** against a target kinase, such as EGFR. The protocol is based on a luminescence-based ADP detection method, which is a common, safe, and reliable alternative to traditional radiometric assays.[7][8]

## Mechanism of Action

**Tyrphostin 47** acts as a competitive inhibitor at the ATP-binding site of the kinase domain.[3][9] By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein, thereby inhibiting the kinase's catalytic activity and blocking downstream signaling pathways.

## Quantitative Data Summary

The inhibitory activity of **Tyrphostin 47** against various kinases is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>). The following table summarizes the reported IC<sub>50</sub> values for **Tyrphostin 47** against some of its known targets.

Kinase Target	IC <sub>50</sub> Value (μM)
EGFR	2.4
PDGFR	3.5
p210bcr-abl	5.9

Data sourced from MedKoo Biosciences.[2]

## Experimental Protocols

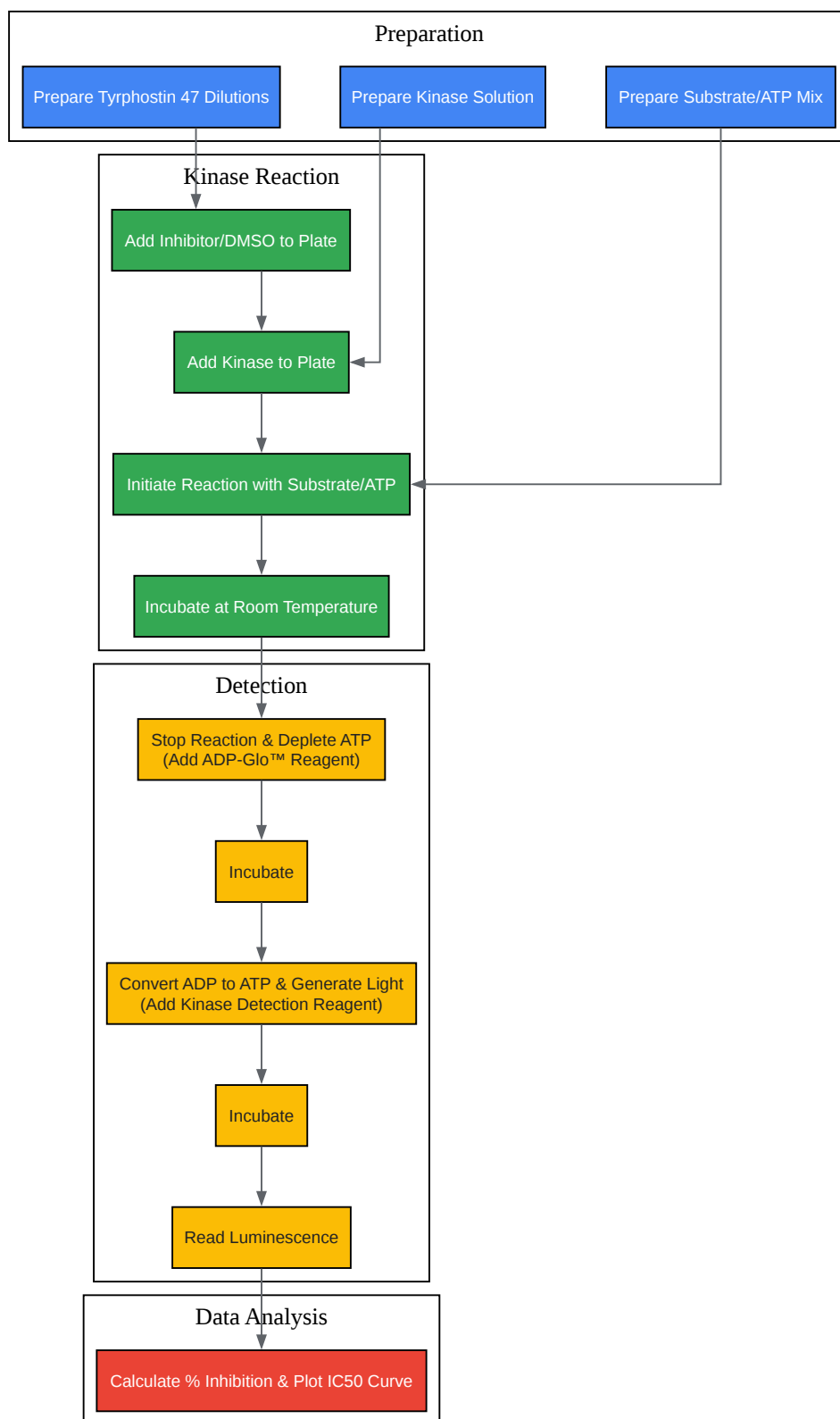
This section details a step-by-step protocol for an in vitro kinase assay using the ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8]

## Materials and Reagents

- Purified recombinant kinase (e.g., EGFR)
- Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
- **Tyrphostin 47** (stock solution in DMSO)
- ATP (Adenosine Triphosphate)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 2 mM MnCl<sub>2</sub>, 50 μM DTT)[7][8]
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 384-well plates
- Multichannel pipettes

- Plate reader with luminescence detection capabilities

## Experimental Workflow Diagram



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Caption: Workflow for an in vitro kinase assay using **Tyrphostin 47**.

## Step-by-Step Protocol

### 1. Preparation of Reagents:

- **Tyrphostin 47** Dilution Series: Prepare a serial dilution of **Tyrphostin 47** in the kinase buffer. The final concentration in the assay will be half of this prepared concentration. It is recommended to start with a high concentration (e.g., 100  $\mu$ M) and perform 1:3 or 1:5 serial dilutions. Also, prepare a vehicle control with the same percentage of DMSO as the inhibitor dilutions.
- Kinase Solution: Dilute the purified kinase enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically but is typically in the ng range.[8]
- Substrate/ATP Mixture: Prepare a mixture of the kinase substrate and ATP in the kinase buffer. The final concentration of ATP should ideally be at or near the  $K_m$  value for the specific kinase to accurately determine the  $IC_{50}$ . [10]

### 2. Kinase Reaction:

- In a 384-well white plate, add 2.5  $\mu$ L of each **Tyrphostin 47** dilution or DMSO vehicle control.
- Add 5  $\mu$ L of the diluted kinase solution to each well.
- Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2.5  $\mu$ L of the substrate/ATP mixture to each well.
- Incubate the plate at room temperature for 60 minutes.[7][8]

### 3. Signal Detection:

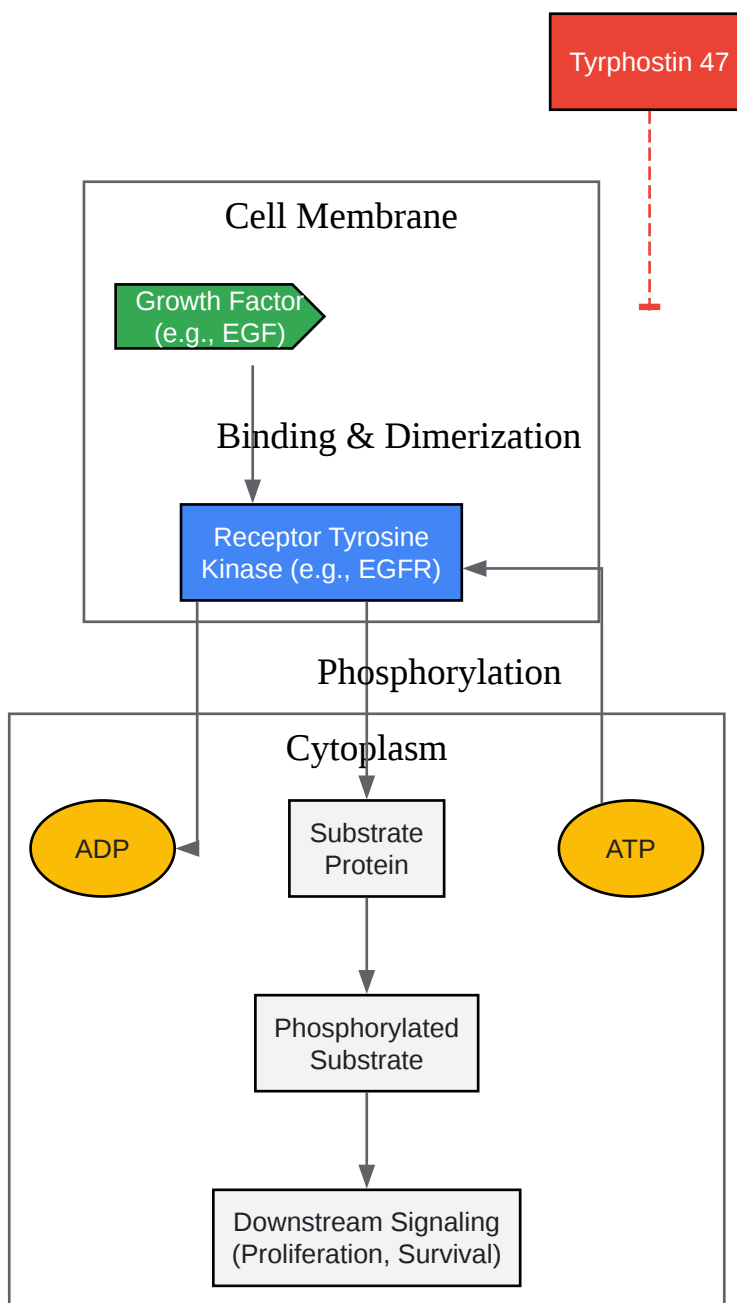
- To stop the kinase reaction and deplete the remaining ATP, add 10  $\mu$ L of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.[\[7\]](#)[\[8\]](#)
- Add 20  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[\[7\]](#)

#### 4. Data Analysis:

- The percentage of kinase inhibition is calculated for each **Tyrphostin 47** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

## Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of **Tyrphostin 47** on a generic receptor tyrosine kinase signaling pathway, such as the one activated by EGFR.



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Caption: Inhibition of RTK signaling by **Tyrphostin 47**.

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